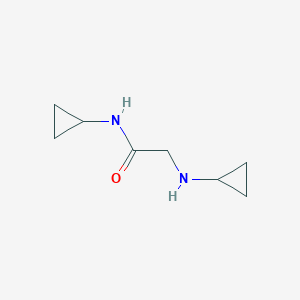

N-cyclopropyl-2-(cyclopropylamino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

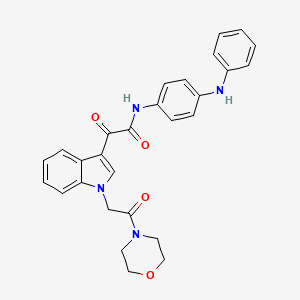

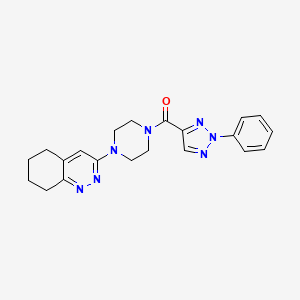

“N-cyclopropyl-2-(cyclopropylamino)acetamide” is a chemical compound with the CAS Number: 1016742-15-6 . It has a molecular weight of 154.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is N-cyclopropyl-2-(cyclopropylamino)acetamide . The InChI code for this compound is 1S/C8H14N2O/c11-8(10-7-3-4-7)5-9-6-1-2-6/h6-7,9H,1-5H2,(H,10,11) .Physical And Chemical Properties Analysis

“N-cyclopropyl-2-(cyclopropylamino)acetamide” is a powder that is stored at room temperature .Scientific Research Applications

Conformational Features in Chemistry : N-cyclopropylacetamide, a secondary amide related to N-cyclopropyl-2-(cyclopropylamino)acetamide, shows unexpected conformational behavior. It has a significant E-rotamer population and adopts an ortho conformation, which is unusual for secondary acetamides. This distinct behavior is also observed in other secondary N-cyclopropyl amides (Gonzalez‐de‐Castro et al., 2015).

Biosynthesis in Plants : Cyclopropylamino compounds, likely similar to N-cyclopropyl-2-(cyclopropylamino)acetamide, are found in seeds of many Acer species. Their distribution and biosynthesis pathways, such as in the synthesis of hypoglycin-A in Acer pseudoplatanus, have been studied, indicating the compound's role in plant chemistry (Fowden & Pratt, 1973).

Pharmacological Properties : A study on a novel anilidoquinoline derivative structurally similar to N-cyclopropyl-2-(cyclopropylamino)acetamide showed significant antiviral and antiapoptotic effects, suggesting potential pharmacological applications of such compounds (Ghosh et al., 2008).

Drug Design and Receptor Binding : In the field of drug design, the cyclopropylic strain strategy is used to restrict conformation in the development of histamine H3 receptor antagonists. Compounds structurally related to N-cyclopropyl-2-(cyclopropylamino)acetamide were synthesized and evaluated for their pharmacological properties (Watanabe et al., 2010).

GPR119 Agonists : Phenoxy cyclopropyl phenyl acetamide derivatives, related to N-cyclopropyl-2-(cyclopropylamino)acetamide, were discovered as potent and selective GPR119 agonists. These compounds have implications in metabolic disorders and showcase the therapeutic potential of cyclopropyl-containing compounds (Zhu et al., 2017).

Chemistry of Tertiary N-Acyliminium Ions : The Kulinkovich cyclopropanation method was used to generate N,O-acetals, leading to the synthesis of various bi- and tricyclic lactams. This demonstrates the utility of cyclopropyl-containing compounds like N-cyclopropyl-2-(cyclopropylamino)acetamide in synthetic organic chemistry (Ollero et al., 1999).

Safety and Hazards

properties

IUPAC Name |

N-cyclopropyl-2-(cyclopropylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(10-7-3-4-7)5-9-6-1-2-6/h6-7,9H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYLPWZAVVETOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(cyclopropylamino)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2439608.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate](/img/structure/B2439624.png)